2-(4-Nitrophenyl)isoquinoline-1,3(2H,4H)-dione
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Overview
Description
2-(4-Nitrophenyl)isoquinoline-1,3(2H,4H)-dione is an organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a nitrophenyl group attached to the isoquinoline core, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)isoquinoline-1,3(2H,4H)-dione typically involves the condensation of isoquinoline derivatives with nitrobenzene derivatives under specific reaction conditions. One common method is the Pictet-Spengler reaction, which involves the cyclization of a β-phenylethylamine derivative with an aldehyde or ketone in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl)isoquinoline-1,3(2H,4H)-dione can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Introduction of various functional groups such as halogens, alkyl, or aryl groups.
Scientific Research Applications
2-(4-Nitrophenyl)isoquinoline-1,3(2H,4H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)isoquinoline-1,3(2H,4H)-dione involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The isoquinoline core can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Known for its diverse biological activities and structural similarity to 2-(4-Nitrophenyl)isoquinoline-1,3(2H,4H)-dione.
Quinoline: Another nitrogen-containing heterocycle with similar chemical properties.
Isoquinoline: The parent compound of this compound, sharing the same core structure.
Uniqueness
This compound is unique due to the presence of the nitrophenyl group, which can significantly alter its chemical reactivity and biological properties compared to other isoquinoline derivatives. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Properties
CAS No. |
83907-65-7 |
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Molecular Formula |
C15H10N2O4 |
Molecular Weight |
282.25 g/mol |
IUPAC Name |
2-(4-nitrophenyl)-4H-isoquinoline-1,3-dione |
InChI |
InChI=1S/C15H10N2O4/c18-14-9-10-3-1-2-4-13(10)15(19)16(14)11-5-7-12(8-6-11)17(20)21/h1-8H,9H2 |
InChI Key |
SXGLTZQCRMQKFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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